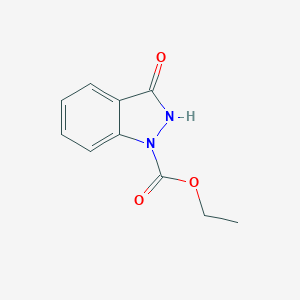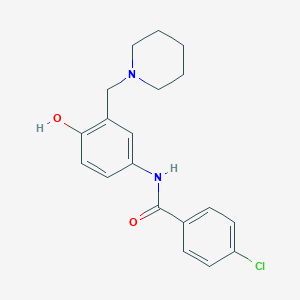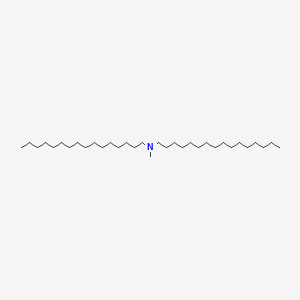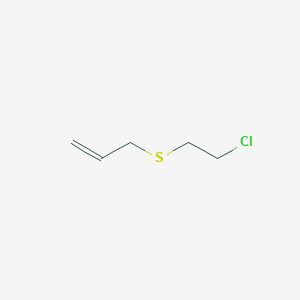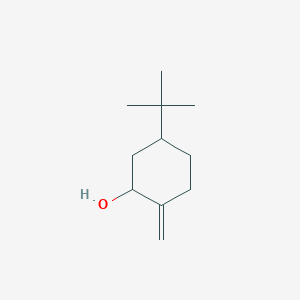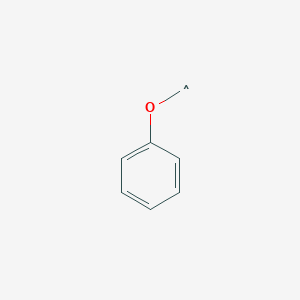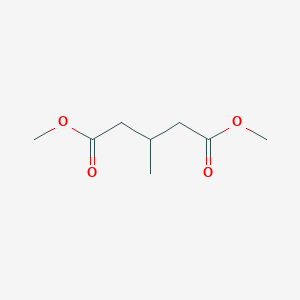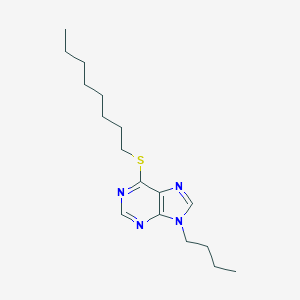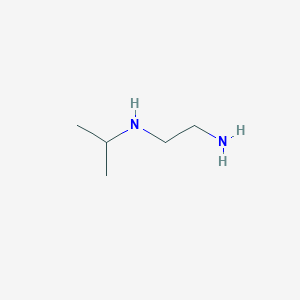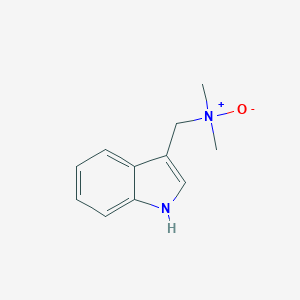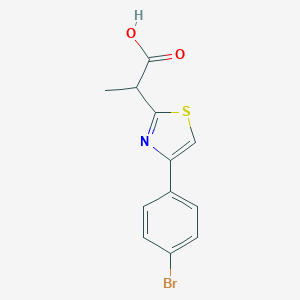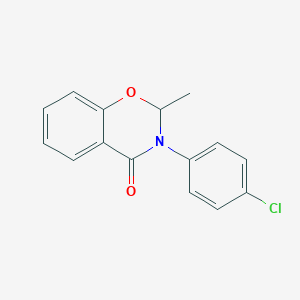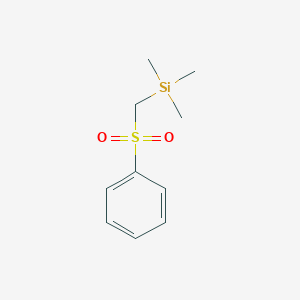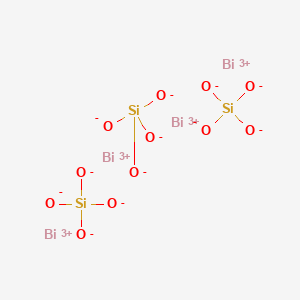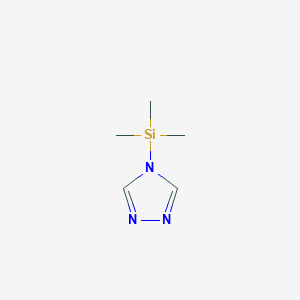
Trimethyl(1,2,4-triazol-4-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(1,2,4-triazol-4-yl)silane, also known as TTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TTS belongs to the family of organosilicon compounds and is widely used in various fields, including materials science, organic chemistry, and biochemistry.
Mecanismo De Acción
Trimethyl(1,2,4-triazol-4-yl)silane is a silicon-containing compound that has a unique mechanism of action. Trimethyl(1,2,4-triazol-4-yl)silane can undergo hydrolysis in the presence of water to form silanol and 1,2,4-triazole. The silanol can then react with other silanol molecules to form a network of silicon-oxygen bonds, leading to the formation of various silicon-containing materials.
Biochemical and Physiological Effects
Trimethyl(1,2,4-triazol-4-yl)silane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Trimethyl(1,2,4-triazol-4-yl)silane can induce cytotoxicity in cancer cells, suggesting its potential as an anticancer agent. Trimethyl(1,2,4-triazol-4-yl)silane has also been shown to exhibit antifungal activity against various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Trimethyl(1,2,4-triazol-4-yl)silane is its unique properties, which make it a versatile reagent for various applications. Trimethyl(1,2,4-triazol-4-yl)silane is also relatively easy to synthesize and handle, making it an ideal reagent for lab experiments. However, Trimethyl(1,2,4-triazol-4-yl)silane has some limitations, including its high reactivity with water and air, which can lead to the formation of unwanted byproducts. Trimethyl(1,2,4-triazol-4-yl)silane can also be expensive, limiting its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Trimethyl(1,2,4-triazol-4-yl)silane. One of the primary directions is the development of new synthetic methods for Trimethyl(1,2,4-triazol-4-yl)silane that are more efficient and cost-effective. Another direction is the study of Trimethyl(1,2,4-triazol-4-yl)silane's potential as an anticancer agent and its mechanism of action. Further studies are also needed to explore Trimethyl(1,2,4-triazol-4-yl)silane's potential as an antifungal agent and its effects on various fungal species.
Métodos De Síntesis
The synthesis of Trimethyl(1,2,4-triazol-4-yl)silane involves the reaction between 1,2,4-triazole and trimethylsilyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or tetrahydrofuran. The reaction yields Trimethyl(1,2,4-triazol-4-yl)silane as a colorless liquid with a boiling point of 131-133°C.
Aplicaciones Científicas De Investigación
Trimethyl(1,2,4-triazol-4-yl)silane has been extensively used in scientific research due to its unique properties. One of the primary applications of Trimethyl(1,2,4-triazol-4-yl)silane is in the field of materials science, where it is used as a precursor for the synthesis of various silicon-containing materials, such as silicon carbide and silicon nitride. Trimethyl(1,2,4-triazol-4-yl)silane is also used in organic chemistry as a reagent for the synthesis of various organic compounds, including heterocyclic compounds and amino acids.
Propiedades
Número CAS |
18827-14-0 |
|---|---|
Nombre del producto |
Trimethyl(1,2,4-triazol-4-yl)silane |
Fórmula molecular |
C5H11N3Si |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
trimethyl(1,2,4-triazol-4-yl)silane |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-4-6-7-5-8/h4-5H,1-3H3 |
Clave InChI |
YXIMDWIDDDTNPG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NN=C1 |
SMILES canónico |
C[Si](C)(C)N1C=NN=C1 |
Sinónimos |
4H-1,2,4-Triazole,4-(trimethylsilyl)-(7CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



